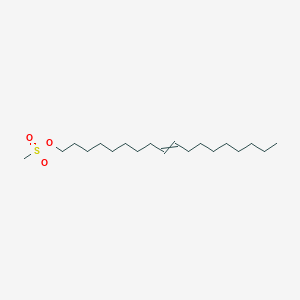

Elaidyl methane sulfonate

Description

Structure

2D Structure

Properties

CAS No. |

35709-09-2 |

|---|---|

Molecular Formula |

C19H38O3S |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

[(E)-octadec-9-enyl] methanesulfonate |

InChI |

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |

InChI Key |

SFCVHVDJESFESU-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Other CAS No. |

35709-09-2 |

Pictograms |

Irritant |

Synonyms |

(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Elaidyl Methane Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Elaidyl Methane (B114726) Sulfonate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound itself, supplemented with technical information from closely related alkyl methanesulfonates and its constituent moieties, elaidic acid and methanesulfonic acid, to infer potential properties and biological activities.

Executive Summary

Elaidyl methane sulfonate (CAS 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol.[1][2] Structurally, it is a long-chain unsaturated alkyl methanesulfonate. While specific biological data for this compound is scarce, its chemical class suggests potential as an alkylating agent. Alkyl methanesulfonates are known for their reactivity with nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects.[3] This guide synthesizes the known information on this compound and provides a technical framework for its potential synthesis, mechanism of action, and biological implications based on related compounds.

Chemical and Physical Properties

This compound is characterized as an ester of 9-Octadecen-1-ol, (9E)- and methanesulfonic acid.[1] It is a solid at room temperature and has a high purity of over 99% as a commercial product.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl Methanesulfonate (EMS) | Methyl Methanesulfonate (MMS) |

| CAS Number | 59101-13-2[1][2] | 62-50-0[4][5] | 66-27-3[6] |

| Molecular Formula | C₁₉H₃₈O₃S[1][2] | C₃H₈O₃S[4][5] | C₂H₆O₃S[7] |

| Molecular Weight | 346.57 g/mol [1][2] | 124.16 g/mol [4][5] | 110.1 g/mol [8] |

| Physical State | Solid[1] | Colorless Liquid[5][9] | Colorless to Amber Liquid[8] |

| Boiling Point | Not available | 213 - 214 °C @ 760 mmHg[10] | 203 °C @ 753 mmHg[8] |

| Flash Point | Not available | 100 °C[4][10] | Not available |

| Solubility | Not available | Miscible with water[11] | Soluble in water[7][8] |

| Purity | >99%[1][2] | Not applicable | Not applicable |

Synthesis and Experimental Protocols

General Synthesis of Alkyl Methanesulfonates

Alkyl methanesulfonates can be synthesized via the esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine, such as triethylamine, in an aromatic organic solvent.[12][13] The resulting crude product is then washed with an aqueous alkali metal carbonate solution to yield a thermally stable alkyl methanesulfonate solution.[12][13]

Detailed Experimental Protocol for Synthesis (General Method)

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the starting alkyl alcohol (e.g., elaidyl alcohol) and methanesulfonyl chloride in an aromatic organic solvent (e.g., toluene, xylene).

-

Reaction: Add a tertiary amine (e.g., triethylamine) dropwise to the mixed solution, maintaining the reaction temperature preferably between 10-15°C.[13]

-

Washing: After the reaction is complete, wash the resulting crude aromatic organic solvent solution of the alkyl methanesulfonate with an aqueous solution of an alkali metal carbonate (e.g., 1-3% sodium carbonate).[12]

-

Purification: The washed organic layer can be further purified, for instance by vacuum distillation of the solvent, to yield the final product.[12]

Caption: General workflow for the synthesis of alkyl methanesulfonates.

Biological Activity and Potential Mechanism of Action

Inferred Activity from Alkyl Methanesulfonates

Short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS), are well-documented genotoxic agents.[3][14] They act as DNA alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases.[3][6] This can lead to mutations and cell death, which is the basis for their use in genetic research and as potential anticancer agents.[3][14]

The primary mechanism of mutagenesis for EMS involves the ethylation of guanine (B1146940) to form O⁶-ethylguanine.[9] During DNA replication, this modified base is often incorrectly paired with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation.[9]

Given its structure, this compound possesses the potential to act as an alkylating agent, though its long alkyl chain may influence its bioavailability, cell permeability, and reactivity compared to its short-chain counterparts. The toxicity of long-chain alkylbenzene sulfonates has been shown to be greater than that of shorter-chain species in aquatic organisms.[15]

Potential Signaling Pathway Involvement

The DNA damage caused by alkylating agents like MMS and EMS triggers complex cellular responses, including cell cycle arrest and apoptosis, often involving the p53 signaling pathway.[6] MMS has been shown to upregulate phosphorylated p53 and induce necroptosis.[6]

Caption: Inferred mechanism of action based on related alkylating agents.

Biological Context of Elaidic Acid

Elaidic acid, the fatty acid component of this compound, is a trans-unsaturated fatty acid.[16] It is known to increase the activity of cholesteryl ester transfer protein (CETP), which can lead to lower HDL cholesterol levels.[16][17] High intake of trans fats like elaidic acid is associated with an increased risk of cardiovascular disease.[16] Studies have also suggested that elaidic acid can influence the progression of digestive diseases through pathways involving lipid metabolism dysregulation and inflammatory responses.[18]

Table 2: Biological Effects of Elaidic Acid and Related Alkyl Methanesulfonates

| Compound/Class | System | Observed Effect | Reference |

| Elaidic Acid | Human | Increases plasma CETP activity, lowers HDL cholesterol. | [16][17] |

| Human | Associated with increased risk of cardiovascular diseases. | [16] | |

| Lactobacilli | Inhibits bacterial growth at high concentrations. | [19] | |

| Ethyl Methanesulfonate (EMS) | AHH-1 human lymphoblastoid cells | Decreases cell viability, increases apoptosis (0-3 mM). | [14] |

| Tobacco cell line TX1 | Induces DNA damage (1-30 mM). | [14] | |

| Mouse embryos | Teratogenic, forms O⁶-ethylguanine adducts (150-250 mg/kg). | [20] | |

| Methyl Methanesulfonate (MMS) | A549 cells | Upregulates phosphorylated p53, induces necroptosis (50-800 µM). | [6] |

| DNA (in vitro) | Methylates N7-deoxyguanosine and N3-deoxyadenosine. | [21] |

Toxicology and Safety

Alkyl methanesulfonates, particularly short-chain variants, are recognized as genotoxins and potential carcinogens.[3] EMS is classified as a substance that may cause cancer and heritable genetic damage.[22] It is harmful if swallowed and requires careful handling with appropriate personal protective equipment.[4][22] Given the known hazards of this chemical class, this compound should be handled with caution in a laboratory setting, assuming it possesses similar toxic properties.

Conclusion

This compound is a long-chain alkyl methanesulfonate for which there is limited specific biological data. However, by examining its constituent parts and related, well-studied compounds, we can infer its likely properties and potential biological activities. Its methanesulfonate group suggests it is a potential DNA alkylating agent, similar to EMS and MMS, with possible genotoxic and cytotoxic effects. The long-chain elaidyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with cellular membranes and metabolic pathways. Further research is necessary to elucidate the specific biological and toxicological profile of this compound.

References

- 1. larodan.com [larodan.com]

- 2. This compound | 59101-13-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. moltox.com [moltox.com]

- 5. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]

- 12. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 13. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atamankimya.com [atamankimya.com]

- 17. Elaidic acid - Wikipedia [en.wikipedia.org]

- 18. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of elaidic acid, a predominant industrial trans fatty acid, on bacterial growth and cell surface hydrophobicity of lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

Elaidyl methane sulfonate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identity

Elaidyl methane (B114726) sulfonate, also known as 9-Octadecen-1-ol, methanesulfonate (B1217627), (9E)-, is a long-chain alkyl methanesulfonate. The "elaidyl" portion refers to the trans isomer of the C18 monounsaturated fatty alcohol, oleyl alcohol.

Chemical Structure:

Caption: Chemical structure of elaidyl methane sulfonate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 59101-13-2 | [1][2] |

| Molecular Formula | C19H38O3S | [1][2] |

| Molecular Weight | 346.57 g/mol | [1][2] |

| Synonyms | 9-Octadecen-1-ol, methanesulfonate, (E)-; 9-Octadecen-1-ol, methanesulfonate, (9E)- | [1] |

| SMILES | O=S(=O)(OCCCCCCCCC=CCCCCCCCC)C | [1] |

| InChI | InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Physical State | Solid | [1] |

| Purity | >99% | [1][2] |

| Storage Temperature | Freezer | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature. However, the synthesis of alkyl methanesulfonates from their corresponding alcohols is a common and well-documented organic transformation. The most general and widely used method involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), in an anhydrous aprotic solvent like dichloromethane (B109758).

Proposed Synthetic Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of other alkyl methanesulfonates.

Reaction Scheme:

Elaidyl Alcohol + Methanesulfonyl Chloride --(Triethylamine, Dichloromethane)--> this compound + Triethylamine Hydrochloride

Experimental Procedure:

-

Preparation: To a solution of elaidyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (1.5 equivalents).

-

Reaction: Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.

-

Purification: The organic layer is washed successively with cold 10% HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any applications in drug development for this compound.

However, it is crucial to note that many smaller, more reactive alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) , are well-characterized as potent alkylating agents. These compounds are known to be mutagenic and carcinogenic due to their ability to alkylate DNA bases, particularly guanine (B1146940). This can lead to DNA damage and mutations during replication.

Given the presence of the methanesulfonate ester group in this compound, it is plausible that this molecule could also act as an alkylating agent. However, the long, hydrophobic elaidyl chain would significantly alter its physical properties (e.g., solubility, cell permeability) compared to smaller analogues like EMS. Therefore, its biological activity cannot be directly extrapolated and would require experimental investigation.

Illustrative Mechanism of Action of a Related Compound: Ethyl Methanesulfonate (EMS)

As a reference for the potential reactivity of the methanesulfonate group, the mechanism of action of EMS is presented below. It is important to reiterate that this is the mechanism for EMS, and it has not been demonstrated for this compound.

EMS is known to ethylate guanine at the O6 position, leading to the formation of O6-ethylguanine. During DNA replication, this modified base is often incorrectly paired with thymine (B56734) instead of cytosine. Subsequent rounds of replication can then lead to a G:C to A:T transition mutation.

Caption: DNA alkylation pathway of ethyl methanesulfonate (EMS).

Relevance in Drug Development

Currently, there are no known applications of this compound in drug development.

The broader class of sulfonate esters is of significant interest in pharmaceutical science, primarily from a safety and regulatory perspective. Alkyl sulfonate esters are often considered potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs) that are formulated as sulfonate salts (e.g., mesylates). Regulatory agencies require strict control and monitoring of such impurities in drug products.

Conclusion

This compound is a chemically defined lipid molecule. While its fundamental identifiers are known, there is a significant lack of publicly available data on its specific physicochemical properties, biological activities, and potential applications. Based on the chemistry of its functional group, it could potentially act as an alkylating agent, but this has not been experimentally verified. Future research would be necessary to characterize this compound fully and to determine if it possesses any unique biological functions or therapeutic potential. Researchers should exercise caution and handle the compound as a potential alkylating agent until further toxicological data is available.

References

Synthesis of Elaidyl Methane Sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of elaidyl methane (B114726) sulfonate, a long-chain unsaturated alkyl methanesulfonate (B1217627). The synthesis involves a two-step process commencing with the reduction of elaidic acid to elaidyl alcohol, followed by the mesylation of the alcohol. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows to support research and development in lipid chemistry and drug delivery.

Introduction

Elaidyl methane sulfonate is an ester of elaidyl alcohol and methanesulfonic acid.[1] As a long-chain unsaturated alkyl sulfonate, it holds potential for applications in various fields, including its use as a precursor for the synthesis of more complex lipid molecules and its potential role in drug delivery systems. The synthesis is a straightforward process involving two key transformations: the reduction of a carboxylic acid to a primary alcohol and the subsequent conversion of the alcohol to a methanesulfonate ester. This guide provides detailed methodologies for these transformations and subsequent purification.

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction sequence starting from elaidic acid.

Experimental Protocols

Step 1: Reduction of Elaidic Acid to Elaidyl Alcohol

This protocol details the reduction of elaidic acid to elaidyl alcohol using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

Workflow for the Reduction of Elaidic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Elaidic Acid | 282.47 | 10.0 | 2.82 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 20.0 | 0.76 g |

| Anhydrous Tetrahydrofuran (B95107) (THF) | - | - | 100 mL |

| Deionized Water | 18.02 | - | ~10 mL |

| 15% Sodium Hydroxide (B78521) (aq) | 40.00 | - | ~1 mL |

Procedure:

-

A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with lithium aluminum hydride (0.76 g, 20.0 mmol) and anhydrous tetrahydrofuran (50 mL) under an inert nitrogen atmosphere.

-

The suspension is cooled to 0°C in an ice bath.

-

Elaidic acid (2.82 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled to 0°C and quenched by the sequential slow addition of deionized water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and deionized water (2.4 mL).

-

The resulting granular precipitate is removed by vacuum filtration and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude elaidyl alcohol.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure elaidyl alcohol.

Expected Yield: ~85-95%

Step 2: Mesylation of Elaidyl Alcohol

This protocol describes the conversion of elaidyl alcohol to this compound using methanesulfonyl chloride in the presence of a tertiary amine base.

Workflow for the Mesylation of Elaidyl Alcohol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Elaidyl Alcohol | 268.48 | 5.0 | 1.34 g |

| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.04 mL |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 6.0 | 0.52 mL |

| Anhydrous Dichloromethane (B109758) (DCM) | - | - | 50 mL |

| 1N Hydrochloric Acid (HCl) | - | - | 2 x 20 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |

| Brine | - | - | 20 mL |

Procedure:

-

To a solution of elaidyl alcohol (1.34 g, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.04 mL, 7.5 mmol).[2]

-

Cool the mixture to 0°C in an ice bath.[2]

-

Slowly add methanesulfonyl chloride (0.52 mL, 6.0 mmol) dropwise to the stirred solution.[2]

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction's progress by TLC.[2]

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with cold 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yield: >90%

Purification

The crude this compound can be purified by either recrystallization or flash column chromatography to achieve high purity (>99%).[3]

Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent, such as hexane or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).

-

Load the solution onto a silica gel column.

-

Elute the product using a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be determined by prior TLC analysis.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 59101-13-2 |

| Molecular Formula | C₁₉H₃₈O₃S |

| Molecular Weight | 346.57 g/mol |

| Appearance | Solid |

| Purity | >99% (after purification) |

| Storage | Freezer |

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas. Handle it with extreme caution in a dry, inert atmosphere.

-

Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

References

Elaidyl Methane Sulfonate (CAS 59101-13-2): A Technical Overview and Research Prospectus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl methane (B114726) sulfonate (CAS 59101-13-2) is a lipid methanesulfonate (B1217627) ester. While specific biological data for this compound is not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its physicochemical properties. By examining the characteristics of related alkyl methanesulfonates and its constituent parts—elaidic acid and a methanesulfonyl group—we can infer potential areas of biological activity and guide future research. This document summarizes known data, posits potential mechanisms of action based on related compounds, and provides generalized experimental protocols for its synthesis and potential biological evaluation.

Physicochemical Properties

Elaidyl methane sulfonate is the methanesulfonate ester of elaidyl alcohol. Its core structure consists of an 18-carbon monounsaturated fatty alcohol chain with a trans double bond at the 9th position, linked to a methanesulfonyl group.

| Property | Value | Source |

| CAS Number | 59101-13-2 | [1][2] |

| Molecular Formula | C₁₉H₃₈O₃S | [1][2] |

| Molecular Weight | 346.57 g/mol | [1][2] |

| Synonyms | 9-Octadecen-1-ol, 1-methanesulfonate, (9E)- | [1] |

| Physical State | Solid | [1] |

| Purity | >99% | [1][2] |

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the known activities of other alkyl methanesulfonates, we can hypothesize potential avenues for research.

DNA Alkylating Agent

Short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), are well-characterized DNA alkylating agents that exhibit genotoxic and carcinogenic properties.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on DNA bases.[3] While the large elaidyl group may sterically hinder this interaction compared to smaller alkyl groups, the potential for DNA alkylation cannot be ruled out and warrants investigation. Some bis(methanesulfonate) compounds are utilized as antitumor agents due to their ability to cross-link DNA.[3]

Enzyme Inhibition

Aryl methanesulfonate derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[4] It is plausible that the long lipid chain of this compound could target enzymes with hydrophobic binding pockets.

Antimicrobial Properties

The parent fatty acid, 9-octadecenoic acid (of which elaidic acid is the trans isomer), has been reported to possess antimicrobial activities.[5][6] The methanesulfonate derivative may retain or modify this activity.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and study of this compound.

Synthesis of this compound

This protocol is a general method for the mesylation of an alcohol.

Materials:

-

Elaidyl alcohol (9-Octadecen-1-ol, (9E)-)

-

Methanesulfonyl chloride

-

Anhydrous aromatic solvent (e.g., toluene)

-

Tertiary amine (e.g., triethylamine)

-

Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolve elaidyl alcohol in the anhydrous aromatic solvent in a dried flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add the tertiary amine (e.g., triethylamine) to the solution.

-

Slowly add methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a cold, dilute aqueous sodium bicarbonate solution to quench the reaction and remove acidic byproducts.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Future Research Directions

Given the lack of specific data, the field is open for foundational research on this compound.

-

Biological Screening: A broad-based biological screening in various cancer cell lines to assess cytotoxic or anti-proliferative effects.

-

Genotoxicity Assays: Ames test or similar assays to determine mutagenic potential.

-

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with hydrophobic active sites, such as certain lipases, kinases, or cholinesterases.

-

Antimicrobial Testing: Evaluation of its activity against a panel of pathogenic bacteria and fungi.

Conclusion

This compound (CAS 59101-13-2) is a compound with well-defined physical and chemical properties but a largely unexplored biological profile. By leveraging knowledge of similar alkyl methanesulfonates and its constituent lipid moiety, researchers can formulate targeted hypotheses about its potential as a DNA alkylating agent, enzyme inhibitor, or antimicrobial agent. The protocols and research directions outlined in this document provide a framework for initiating the biological characterization of this molecule, which may unveil novel therapeutic or research applications.

References

- 1. larodan.com [larodan.com]

- 2. This compound | 59101-13-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. Effects of aryl methanesulfonate derivatives on acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to Alkyl Methane Sulfonates in Lipid and Genetic Research

Disclaimer: Information regarding "elaidyl methane (B114726) sulfonate" as a lipid research tool is exceptionally scarce in current scientific literature. It is highly probable that this term is a confusion with the widely studied chemical mutagen, Ethyl Methanesulfonate (B1217627) (EMS) . This guide provides the available information on elaidyl methane sulfonate and presents a comprehensive overview of Ethyl Methanesulfonate (EMS) as a research tool, in line with the requested format.

Part 1: this compound

This compound is a lipid molecule, specifically the methanesulfonate ester of elaidyl alcohol.[1][2] While its direct application as a lipid research tool is not documented, its chemical properties can be summarized.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 59101-13-2 | [1][2] |

| Molecular Formula | C₁₉H₃₈O₃S | [1][2] |

| Molecular Weight | 346.57 g/mol | [1][2] |

| Synonyms | 9-Octadecen-1-ol, methanesulfonate, (9E)- | [1] |

| Purity | >99% | [1][2] |

| Physical State | Solid | [1] |

| Storage | Freezer | [1] |

Theoretical Applications in Lipid Research

Based on its structure, one could hypothesize potential, though unproven, applications for this compound in lipid research:

-

Non-metabolizable Lipid Probe: The methanesulfonate group is a good leaving group, but the ester linkage is more stable than a phosphate (B84403) ester. This might allow it to act as a non-hydrolyzable analog of certain lipid signaling molecules in specific contexts.

-

Delivery Vehicle for Long-Chain Fatty Alcohols: It could potentially be used to deliver elaidyl alcohol, a trans-monounsaturated fatty alcohol, into cells. Elaidyl alcohol itself has been used in studies of model lipid membranes and has shown antiviral activity against enveloped viruses.[3][4][5]

-

Modifier of Membrane Properties: As a long-chain amphipathic molecule, it might integrate into cellular membranes and alter their fluidity and organization, similar to its parent alcohol.[3][4]

It is important to reiterate that these are theoretical applications and are not supported by published experimental evidence.

Part 2: Ethyl Methanesulfonate (EMS) as a Research Tool

Ethyl Methanesulfonate (EMS) is a potent mutagen widely used in genetics to induce random point mutations in organisms from viruses to mammals.[6] Its primary use is in forward genetic screens to identify genes involved in specific biological processes.

Mechanism of Action

EMS is an alkylating agent that transfers its ethyl group to nucleophilic sites on DNA bases. The primary mechanism involves the ethylation of guanine (B1146940) at the O⁶ position, forming O⁶-ethylguanine. During DNA replication, DNA polymerase incorrectly pairs this modified base with thymine (B56734) instead of cytosine. Subsequent replication rounds then solidify this change, resulting in a G:C to A:T transition mutation.[7] While it primarily targets guanine, it can also ethylate other bases, leading to a spectrum of point mutations.

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

Quantitative Data on EMS Mutagenesis

The effectiveness and efficiency of EMS mutagenesis vary depending on the organism, cell type, concentration, and duration of treatment.

| Organism | EMS Concentration | Treatment Duration | Effect | Reference |

| C. elegans | 50 mM | 4 hours | - | [8] |

| Rice | 0.5% | 6 hours | Optimal for mutant plant generation | [9] |

| Barley | 0.64% (v/v) | - | LD50 dose | [10] |

| Garden Pea | 0.05% - 0.4% | - | Dose-dependent decrease in germination and survival | |

| Proso Millet | 40 mM | - | Most efficient concentration | [11] |

| Scallops | - | - | ~9-fold increase in mutation rate over control | [12] |

| Eggplant | - | - | 37.4% of mutations are C/G to T/A transitions | [13] |

Secondary Effects on Lipids

While EMS is primarily a mutagen, high concentrations can induce cellular stress, which may have secondary effects on lipid metabolism. For instance, the related compound Methyl Methanesulfonate (MMS) has been shown to trigger lipid alterations and stress at the inner nuclear membrane, independent of its DNA-damaging ability.[14][15] Some studies on Electrical Muscle Stimulation (erroneously also abbreviated as EMS) have shown effects on lipid metabolism, such as an increase in free fatty acids, but this is a completely different experimental context.[16][17][18]

Experimental Protocols

Safety Precaution: EMS is a potent mutagen and suspected carcinogen. Always handle EMS in a chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses. All contaminated materials and solutions must be neutralized before disposal.[19][20]

1. General Protocol for C. elegans Mutagenesis [19][20]

-

Preparation: Synchronize worms to the L4 larval stage.

-

Harvesting: Wash worms from plates with M9 buffer into a 15 mL conical tube.

-

Washing: Centrifuge the worms, aspirate the supernatant, and wash the pellet with fresh M9 buffer. Repeat.

-

Mutagenesis:

-

In a fume hood, prepare a 50 mM EMS solution in M9 buffer.

-

Resuspend the washed worm pellet in the EMS solution.

-

Incubate on a rocker at 20°C for 4 hours.

-

-

Recovery: Wash the worms twice with M9 buffer to remove residual EMS.

-

Plating: Transfer the mutagenized worms to seeded NGM plates.

-

Decontamination: Neutralize all EMS-contaminated liquids and materials with an equal volume of inactivation solution (e.g., 0.1 M NaOH, 20% w/v sodium thiosulfate) for at least 24 hours before disposal.

2. General Protocol for Plant Seed Mutagenesis (e.g., Arabidopsis) [21][22]

-

Preparation: Weigh seeds and place them in a 50 mL conical tube.

-

Pre-soaking: Soak seeds in water or a buffer (e.g., 100 mM phosphate buffer, pH 7.5) for a specified time (e.g., overnight at 4°C or 12 hours at room temperature). This helps to hydrate (B1144303) the seeds and make them more permeable to the mutagen.[9][21]

-

Mutagenesis:

-

In a fume hood, decant the pre-soaking solution.

-

Add a freshly prepared EMS solution (e.g., 0.2% - 1.0% v/v) to the seeds.

-

Incubate with gentle agitation for a set period (e.g., 8-16 hours) at room temperature.

-

-

Washing: Decant the EMS solution and wash the seeds thoroughly with water multiple times to remove all traces of the mutagen.

-

Planting: The mutagenized (M1 generation) seeds can then be sown on soil.

-

Decontamination: Neutralize all EMS-contaminated liquids and materials as described above.

References

- 1. larodan.com [larodan.com]

- 2. This compound | 59101-13-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Elaidyl alcohol (506-42-3) for sale [vulcanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Elaidyl Alcohol - Labchem Catalog [catalog.labchem.com.my]

- 6. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Ethyl methanesulfonate (EMS) mutagenesis and DTT selection [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. cropj.com [cropj.com]

- 11. masujournal.org [masujournal.org]

- 12. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]

- 13. Genome-Wide Analysis of Artificial Mutations Induced by Ethyl Methanesulfonate in the Eggplant (Solanum melongena L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effect of electromyostimulation training on intramuscular fat accumulation determined by ultrasonography in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Electrical Muscle Stimulation on Waist Circumference in Adults with Abdominal Obesity: A Randomized, Double-blind, Sham-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of electromyostimulation on intramyocellular lipids of the vastus lateralis in older adults: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 20. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Potential Applications of Trans-Fatty Alcohol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trans-fatty alcohol derivatives, a unique class of lipid molecules, are emerging as compounds of significant interest in the fields of pharmacology and drug development. Characterized by the presence of a hydroxyl group on a fatty acid backbone with at least one carbon-carbon double bond in the trans configuration, these derivatives exhibit distinct physicochemical and biological properties compared to their cis counterparts. This technical guide provides a comprehensive overview of the current understanding of trans-fatty alcohol derivatives, focusing on their potential therapeutic applications, synthesis, and mechanisms of action.

Potential Therapeutic Applications

The unique structural configuration of trans-fatty alcohol derivatives imparts them with the potential to modulate various biological processes, making them promising candidates for the development of novel therapeutics. Key areas of application include antimicrobial, anti-inflammatory, and anticancer therapies.

Antimicrobial Activity

Long-chain unsaturated fatty alcohols and their derivatives have demonstrated notable antimicrobial properties. While research specifically isolating the effects of the trans isomer is ongoing, studies on related compounds provide compelling evidence for their potential. For instance, elaidyl alcohol, the trans isomer of oleyl alcohol, has shown activity against certain enveloped viruses.

Table 1: Antimicrobial Activity of Fatty Alcohols and Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| Elaidyl alcohol | Herpes Simplex Virus 2 (HSV-2) | IC50 | 1.9 µM | [1] |

| Elaidyl alcohol | Bacteriophage ϕ6 | IC50 | 0.4 µM | [1] |

| Lauric Alcohol (C12) | Gram-positive bacteria | MIC | Varies | [2] |

| Monounsaturated Fatty Alcohols | Gram-positive bacteria | Greater than saturated | - | [2] |

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Long-chain fatty alcohols isolated from natural sources have been shown to possess anti-inflammatory properties.[3][4] These compounds can modulate the production of key inflammatory mediators. While these studies did not differentiate between cis and trans isomers, the presence of trans fatty acids in some of the natural sources suggests a potential contribution from trans-fatty alcohol derivatives.

Table 2: Anti-Inflammatory Activity of Long-Chain Fatty Alcohols

| Compound/Mixture | Source | Effect | Target | Reference |

| Long-chain fatty alcohols | Evening Primrose Oil | Inhibition of NO, IL-1β, TNF-α | LPS-stimulated macrophages | [3] |

| Long-chain fatty alcohols | Pomace Olive Oil | Inhibition of NO, TNF-α, PGE2 | LPS-stimulated macrophages | [4] |

| Long-chain fatty alcohols | Pomace Olive Oil | Inhibition of Thromboxane A2 | A-23187-stimulated neutrophils | [4] |

| Long-chain fatty alcohols | Pomace Olive Oil | Inhibition of Phospholipase A2 | - | [4] |

Anticancer Potential

The anti-proliferative and pro-apoptotic effects of fatty acid derivatives on cancer cells have been a subject of intense research. Notably, the trans isomer of conjugated linoleic acid (t9, t11-CLA) has been shown to be more effective than its cis counterpart in inhibiting the proliferation of breast cancer cells.[5] This suggests that the trans configuration may play a crucial role in the anticancer activity of these molecules. While direct evidence for the anticancer effects of a wide range of trans-fatty alcohol derivatives is still emerging, the cytotoxicity of related compounds has been documented.

Table 3: Cytotoxicity of Fatty Alcohols and Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Oleyl alcohol (complexed) | HTLA-230 | Neuroblastoma | Varies with formulation | [6] |

| t9,t11-CLA | MCF-7 | Breast Cancer | - (decreased proliferation) | [5] |

| Perillyl Alcohol | HepG2 | Human Hepatocellular Carcinoma | 409.2 µg/mL | [7] |

| Betulinic acid fatty esters | MCF-7 | Breast Cancer | 9.4 µg/mL | [8] |

| Betulinic acid fatty esters | HT-29 | Colon Cancer | 6.85 µg/mL | [8] |

| Betulinic acid fatty esters | HepG2 | Hepatocellular Carcinoma | 12.74 µg/mL | [8] |

Synthesis and Characterization

The synthesis of trans-fatty alcohol derivatives can be achieved through several established chemical routes, primarily involving the esterification of a trans-fatty acid followed by reduction, or the direct reduction of the trans-fatty acid.

Experimental Protocols

Protocol 2.1.1: Synthesis of Elaidyl Acetate (Esterification)

This protocol describes the synthesis of an ester derivative from a trans-fatty alcohol.

-

Materials: Elaidyl alcohol, acetyl chloride, pyridine (B92270), anhydrous diethyl ether.

-

Procedure:

-

Dissolve elaidyl alcohol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 2.1.2: Synthesis of Elaidyl Alcohol (Reduction of a Trans-Fatty Acid Ester)

This protocol outlines the reduction of a trans-fatty acid ester to the corresponding alcohol.

-

Materials: Methyl elaidate (B1234055), lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl elaidate (1 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude elaidyl alcohol.

-

Purify the product by column chromatography or distillation.

-

Characterization

The synthesized trans-fatty alcohol derivatives are typically characterized using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule, including the presence of the trans double bond, which exhibits characteristic chemical shifts and coupling constants.[9][10]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the derivative, further confirming its identity.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the hydroxyl and ester groups.

Signaling Pathways and Mechanisms of Action

The biological activities of trans-fatty alcohol derivatives are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, research on related molecules provides valuable insights.

Anti-Inflammatory Signaling

Long-chain fatty alcohols have been shown to inhibit the production of pro-inflammatory mediators.[4] This is likely achieved through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. Alcohol has been shown to impact the NF-κB signaling pathway in alcohol-related liver disease.[2][13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-proliferative and pro-apoptotic effects of the trans9, trans11 conjugated linoleic acid isomer on MCF-7 breast cancer cells are associated with LXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry | CoLab [colab.ws]

- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Elaidyl methane sulfonate physical properties and solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl methane (B114726) sulfonate (CAS No. 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol. It belongs to the class of alkyl methanesulfonates, which are recognized for their role as alkylating agents.[1] While specific research on the biological activities of elaidyl methane sulfonate is limited in publicly available literature, its structural similarity to other long-chain alkyl sulfonates suggests potential applications in lipid-based drug delivery systems, as a synthetic intermediate in organic chemistry, or as a reference standard in analytical applications. This document provides a summary of its known and inferred physical and chemical properties, a plausible synthetic route, and an overview of its structural characteristics.

Chemical and Physical Properties

General Properties

| Property | Value | Source/Justification |

| CAS Number | 59101-13-2 | Larodan Research Grade Lipids |

| Molecular Formula | C₁₉H₃₈O₃S | Larodan Research Grade Lipids |

| Molecular Weight | 346.57 g/mol | Larodan Research Grade Lipids |

| Physical State | Solid | Larodan Research Grade Lipids |

| Storage | Freezer (-20°C) | Larodan Research Grade Lipids, INDOFINE Chemical Company, Inc.[2] |

| Purity | >99% | Larodan Research Grade Lipids |

Predicted Physical Properties

The following table presents a combination of known data for the precursor, elaidyl alcohol, and estimated values for this compound. The conversion of the terminal alcohol group to a methanesulfonate ester is expected to increase the molecular weight and may influence the melting and boiling points.

| Property | Elaidyl Alcohol (Precursor) | This compound (Predicted) | Source/Justification |

| Melting Point | 36-37 °C | Likely a low-melting solid, similar to or slightly higher than the precursor. | ECHEMI[3] |

| Boiling Point | 333 °C | Expected to be higher than elaidyl alcohol due to increased molecular weight. | LookChem[4] |

| Density | 0.8489 g/cm³ at 20 °C | Expected to be slightly higher than elaidyl alcohol. | ECHEMI[3] |

Solubility Profile

Specific solubility data for this compound is not available. However, based on its structure, which comprises a long, non-polar C18 alkyl chain and a polar methanesulfonate head group, a general solubility profile can be predicted.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Very low to insoluble | The hydrophobic nature of the long alkyl chain will dominate, making it poorly soluble in water, similar to its precursor, elaidyl alcohol, which has an estimated water solubility of 7.0 x 10⁻² mg/L at 25°C.[3] |

| Non-polar Organic Solvents (e.g., hexane, toluene) | High | The long alkyl chain will readily interact with non-polar solvents. |

| Polar Aprotic Solvents (e.g., acetone, ethyl acetate) | Good to moderate | The polar methanesulfonate group will contribute to solubility, while the long alkyl chain will also interact favorably. Shorter-chain alkyl methanesulfonates like ethyl methanesulfonate are soluble in acetone.[5] |

| Polar Protic Solvents (e.g., ethanol, methanol) | Moderate to low | Elaidyl alcohol is soluble in methanol.[4] The methanesulfonate ester is also expected to have some solubility in alcohols. |

Experimental Protocols

Proposed Synthesis of this compound

A standard method for the synthesis of alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base. The following is a proposed experimental protocol for the synthesis of this compound from elaidyl alcohol.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Elaidyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (or another suitable inert solvent like toluene (B28343) or xylene)

-

Aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidyl alcohol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at or near 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Alkyl methanesulfonates as a class are known to be alkylating agents and some, like ethyl methanesulfonate, are known mutagens.[1] However, the biological effects of a long-chain derivative like this compound have not been characterized.

Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Conclusion

This compound is a long-chain alkyl methanesulfonate for which detailed physical and chemical data are scarce. This guide has provided a compilation of available information and reasoned estimations for its properties and solubility. A general synthetic protocol has been outlined based on standard organic chemistry methodology. Further experimental investigation is required to fully characterize the physical, chemical, and biological properties of this compound. Researchers working with this compound should exercise the caution appropriate for a potentially reactive alkylating agent.

References

Whitepaper: A Technical Guide to the Discovery of Biological Targets of Elaidyl Methane Sulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elaidyl methane (B114726) sulfonate (EMS) is a chemical compound featuring a long-chain unsaturated alkyl group (elaidyl) and a reactive methane sulfonate ester. While related short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (B1217627) and methyl methanesulfonate, are well-characterized DNA alkylating agents, the biological targets and mechanism of action of Elaidyl methane sulfonate remain largely unexplored. Its lipophilic elaidyl tail suggests a potential for interactions with cellular membranes, lipid signaling pathways, and membrane-associated proteins, in addition to or in place of direct DNA modification.

This technical guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound. We present a multi-pronged approach combining chemical proteomics, metabolomics, and established molecular biology techniques. Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of these studies.

Hypothesized Target Classes

Based on the chemical structure of this compound, we hypothesize three primary classes of potential biological targets:

-

Direct DNA Alkylation: The methanesulfonate group is a known alkylating agent, suggesting that this compound may directly modify DNA bases, similar to its short-chain analogs.

-

Membrane-Associated Proteins: The long, unsaturated lipid tail may facilitate the compound's insertion into cellular membranes, leading to interactions with transmembrane proteins, ion channels, or receptors.

-

Enzymes in Lipid Metabolism: The structural similarity of the elaidyl group to fatty acids suggests potential interactions with enzymes involved in lipid biosynthesis, degradation, or modification.

Proposed Experimental Workflow for Target Identification

A multi-faceted approach is recommended to comprehensively identify the biological targets of this compound. The proposed workflow integrates affinity-based proteomics, lipidomics/metabolomics, and targeted functional assays.

Navigating the Safety Landscape of Long-Chain Alkyl Methane Sulfonates: A Technical Guide for Researchers

Disclaimer: This document provides a generalized overview of safety and handling considerations for long-chain alkyl methane (B114726) sulfonates. As of December 2025, a specific Safety Data Sheet (SDS) for Elaidyl Methane Sulfonate (CAS No. 59101-13-2) was not publicly available. The following information is extrapolated from data on related, more well-studied short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific SDS. All personnel should exercise extreme caution and consult with a qualified safety professional before handling any new chemical.

Introduction

This compound is an ester product with the chemical formula C19H38O3S and a molecular weight of 346.57.[1][2] It belongs to the class of alkyl methanesulfonates, which are known for their potential as alkylating agents. Due to this chemical property, compounds in this family are often treated with a high degree of caution in a laboratory setting. The absence of specific safety data for this compound necessitates a conservative approach to handling, guided by the known hazards of similar compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related alkyl methanesulfonates like EMS are classified as hazardous substances.[3] These compounds are often considered carcinogenic and mutagenic. For instance, Ethyl Methanesulfonate is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[4][5] It has been shown to cause tumors in rodents at several different tissue sites.[4][5]

General Potential Hazards of Long-Chain Alkyl Methane Sulfonates (Extrapolated):

-

Reproductive Toxicity: Possible risk of impaired fertility or harm to the unborn child.[3][6]

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6]

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below summarizes available information and provides data for the related compound, Ethyl Methanesulfonate, for comparison.

| Property | This compound | Ethyl Methanesulfonate (for comparison) |

| Chemical Formula | C19H38O3S[1][2] | C3H8O3S[3] |

| Molecular Weight | 346.57 g/mol [1][2] | 124.16 g/mol [7] |

| Appearance | Solid[2] | Colorless to yellow liquid[3][7] |

| Boiling Point | No data available | 213-214 °C |

| Melting Point | No data available | < 25 °C[7] |

| Flash Point | No data available | 100 °C[7] |

| Solubility in Water | No data available | Soluble[4] |

| Vapor Pressure | No data available | 0.27 hPa @ 25 °C |

Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling any long-chain alkyl methane sulfonate.

Recommended Handling Procedures:

-

Work in a designated area: All work should be conducted in a well-ventilated chemical fume hood.

-

Use Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned.

-

-

Avoid contact: Prevent contact with skin, eyes, and clothing.

-

Avoid inhalation: Do not breathe dust, fumes, or vapors.

-

Hygiene: Wash hands thoroughly after handling.

Storage Recommendations:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[3]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including a respirator. Contain the spill and prevent it from entering drains. Collect the material for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Visualizing Safety Protocols and Potential Hazards

To aid in understanding the necessary precautions and potential risks, the following diagrams illustrate key workflows and logical relationships.

Caption: A flowchart outlining the essential steps for the safe handling of long-chain alkyl methanesulfonates.

Caption: A diagram illustrating the potential routes of exposure and associated health risks of alkylating agents.

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available. However, based on studies of related compounds like EMS, typical assays to evaluate the safety of such a compound would include:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenic potential.

-

In Vitro Mammalian Cell Gene Mutation Test: To evaluate mutagenicity in mammalian cells.

-

In Vivo Micronucleus Assay in Rodents: To determine chromosomal damage in a living organism.

-

Chronic Rodent Carcinogenicity Bioassay: A long-term study to assess the potential to cause cancer.

The execution of these protocols would involve dissolving the test article in a suitable vehicle and administering it to the test system (bacteria, cultured cells, or animals) at various concentrations. Appropriate positive and negative controls would be run in parallel. For in vivo studies, detailed clinical observations, body weight measurements, and histopathological examinations would be conducted.

Conclusion

The handling of this compound requires a high level of caution due to the known hazardous properties of structurally related alkyl methanesulfonates. In the absence of specific safety data, researchers must adopt a conservative approach, implementing stringent engineering controls, personal protective equipment, and handling protocols. It is imperative that the scientific community works towards generating and disseminating comprehensive safety information for all research chemicals to ensure the well-being of laboratory personnel.

References

- 1. chemat.com.pl [chemat.com.pl]

- 2. Hexadecyl Cyanoacetate | 178246-71-4 | Benchchem [benchchem.com]

- 3. chemat.com.pl [chemat.com.pl]

- 4. Methyl decanesulfonate | 41233-29-8 | Benchchem [benchchem.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lipid synthon | BroadPharm [broadpharm.com]

Theoretical Insights into the Reactivity of Elaidyl Methane Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elaidyl Methane Sulfonate and its Reactivity

This compound (CH₃SO₂O(CH₂)₈CH=CH(CH₂)₇CH₃) is the ester of methanesulfonic acid and elaidyl alcohol. As an alkyl methanesulfonate (B1217627), its primary chemical characteristic is its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the elaidyl carbon atom susceptible to nucleophilic attack. This reactivity is of significant interest in various fields, including organic synthesis and toxicology, due to the potential for alkylating biological macromolecules such as DNA.[1][2][3]

The reactivity of alkyl methanesulfonates is predominantly dictated by the structure of the alkyl group, which influences the reaction mechanism, favoring either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. For primary alkyl methanesulfonates like this compound, the SN2 mechanism is generally expected to be the major pathway. However, the long, sterically demanding elaidyl chain may introduce complexities that could influence reaction rates and favor competing elimination reactions under certain conditions.

Theoretical Framework of Reactivity

The reactivity of this compound can be understood through the lens of computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool for studying reaction mechanisms and predicting reactivity. Although specific DFT studies on this compound are absent, studies on related alkyl sulfonates provide valuable insights into the electronic structure and transition states of their reactions.[4]

Key factors influencing the reactivity include:

-

The Nature of the Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a weak base and therefore an excellent leaving group, which facilitates the departure of the group during nucleophilic substitution.

-

The Structure of the Alkyl Group: The elaidyl group is a long, unsaturated primary alkyl chain. While primary alkyl substrates typically favor SN2 reactions, the steric bulk of the C18 chain may hinder the backside attack required for this mechanism, potentially slowing down the reaction rate compared to smaller primary alkyl methanesulfonates. The presence of the double bond is unlikely to directly participate in the reaction at the sulfonate center but could influence the overall conformation and accessibility of the reaction site.

-

The Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will favor the SN2 pathway.

-

The Solvent: Polar aprotic solvents typically favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate of an SN1 reaction.

Quantitative Data on Alkyl Methanesulfonate Reactivity

The following table summarizes kinetic data for the hydrolysis of various alkyl methanesulfonates, which serves as a proxy for their general reactivity towards nucleophiles. Note the absence of data for this compound.

| Alkyl Methanesulfonate | Reaction Condition | Rate Constant (k) | Reference |

| Methyl Methanesulfonate | Hydrolysis at 70°C | Data not specified | [5] |

| Ethyl Methanesulfonate | Hydrolysis at 70°C | Data not specified | [5] |

| Isopropyl Methanesulfonate | Hydrolysis at 70°C | Data not specified | [5] |

| 2-Adamantyl Mesylate | Hydrolysis in water at 25°C | Estimated 3.1(5) × 10⁻⁴ s⁻¹ (for tosylate) | [6] |

| Propan-2-yl Mesylate | Hydrolysis in water | Relative rate data available | [6] |

| Cyclohexyl Mesylate | Hydrolysis in water | Relative rate data available | [6] |

It is important to note that the rate of reaction for this compound is expected to be slower than that of smaller primary alkyl methanesulfonates due to increased steric hindrance.

Experimental Protocols for Studying Reactivity

Detailed experimental protocols for assessing the reactivity of alkyl methanesulfonates typically involve kinetic studies, such as monitoring the rate of hydrolysis or the rate of reaction with a specific nucleophile.

General Protocol for Hydrolysis Kinetics

-

Preparation of the Alkyl Methanesulfonate Solution: A stock solution of the alkyl methanesulfonate is prepared in a suitable solvent (e.g., acetone, acetonitrile) to a known concentration.

-

Reaction Initiation: A specific volume of the stock solution is added to a buffered aqueous solution at a constant temperature in a reaction vessel. The final concentration of the alkyl methanesulfonate is typically in the micromolar to millimolar range.

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by the addition of a reagent that consumes the remaining alkyl methanesulfonate.

-

Analysis: The concentration of the remaining alkyl methanesulfonate or the appearance of the product is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the alkyl methanesulfonate versus time, which should yield a straight line for a first-order reaction.

Protocol for Genotoxicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is a consequence of its DNA alkylating ability.[1]

-

Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry mutations in the genes involved in histidine synthesis.

-

Exposure: The tester strains are exposed to various concentrations of the alkyl methanesulfonate, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Visualizing Reaction Mechanisms and Influences

Signaling Pathways and Experimental Workflows

Caption: Bimolecular Nucleophilic Substitution (SN2) Pathway.

Caption: Unimolecular Nucleophilic Substitution (SN1) Pathway.

Caption: Factors Influencing Reactivity of Alkyl Methanesulfonates.

Conclusion

While specific theoretical studies on this compound are currently lacking, a robust understanding of its reactivity can be derived from the extensive literature on other alkyl methanesulfonates. The primary mode of reactivity for this compound is expected to be as an alkylating agent, likely proceeding through an SN2 mechanism. The long elaidyl chain is predicted to introduce significant steric hindrance, leading to a slower reaction rate compared to smaller primary alkyl methanesulfonates. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to approach the study and handling of this compound and other long-chain alkyl sulfonate esters. Further dedicated computational and experimental studies on this specific molecule are warranted to fully elucidate its reactivity profile.

References

- 1. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]

- 5. enovatia.com [enovatia.com]

- 6. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pqri.org [pqri.org]

Unlocking Lipid Biology: An In-Depth Technical Guide to Lipid-Modifying Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Lipids, far from being passive structural components of cell membranes, are critical signaling molecules and metabolic intermediates that govern a vast array of physiological and pathological processes. The dynamic nature of the lipidome, however, presents a significant challenge to its study. Lipid-modifying chemical probes have emerged as indispensable tools for the functional investigation of lipids, enabling researchers to dissect complex lipid signaling pathways, identify novel therapeutic targets, and develop new diagnostic agents. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing these powerful chemical tools.

Introduction to Lipid-Modifying Chemical Probes

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific biological target, such as an enzyme or receptor. In the context of lipid biology, these probes are engineered to mimic endogenous lipids or to interact with the enzymes that synthesize, degrade, or modify them. By introducing specific chemical modifications, these probes can be used to trap and identify lipid-binding proteins, visualize lipid trafficking in real-time, and selectively inhibit or activate lipid-metabolizing enzymes.

The general design of a chemical probe incorporates three key features: a reactive group that covalently binds to the target, a reporter tag for detection and enrichment (e.g., a fluorophore or biotin), and a recognition element that directs the probe to its intended target.[1]

Major Classes of Lipid-Modifying Chemical Probes

The diverse functionalities of lipids have necessitated the development of a wide array of chemical probes. These can be broadly categorized based on their mechanism of action and intended application.

Activity-Based Probes (ABPs)

Activity-based probes are designed to covalently modify the active site of a specific enzyme or class of enzymes in an activity-dependent manner.[2] This feature allows for the direct assessment of enzyme activity within a complex biological sample. ABPs have been instrumental in the study of lipid-metabolizing enzymes, particularly serine hydrolases like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are key regulators of the endocannabinoid system.[3][4]

Bioorthogonal and Photoreactive Probes

Bioorthogonal probes contain a chemical handle (e.g., an alkyne or azide) that allows for their specific detection and enrichment via a bioorthogonal ligation reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[5] Photoreactive probes incorporate a photo-inducible crosslinking group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a covalent bond with interacting molecules, such as proteins.[6][7] These probes are invaluable for identifying and characterizing protein-lipid interactions in their native cellular environment.

Fluorescent Lipid Probes